(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide

Catalog No.
S735345
CAS No.
226409-58-1
M.F
C33H39BrNO13P
M. Wt
768.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trime...

CAS Number

226409-58-1

Product Name

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide

IUPAC Name

[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide

Molecular Formula

C33H39BrNO13P

Molecular Weight

768.5 g/mol

InChI

InChI=1S/C33H39NO13P.BrH/c1-38-19-12-22(41-4)31(23(13-19)42-5)48(18-30(37)47-34-28(35)10-11-29(34)36,32-24(43-6)14-20(39-2)15-25(32)44-7)33-26(45-8)16-21(40-3)17-27(33)46-9;/h12-17H,10-11,18H2,1-9H3;1H/q+1;/p-1

InChI Key

YKMSQZIYVKTUHI-UHFFFAOYSA-M

SMILES

COC1=CC(=C(C(=C1)OC)[P+](CC(=O)ON2C(=O)CCC2=O)(C3=C(C=C(C=C3OC)OC)OC)C4=C(C=C(C=C4OC)OC)OC)OC.[Br-]

Synonyms

TMPP-Ac-OSu, N-Succinimidyl [tris(2,4,6-trimethoxyphenyl)phosphonio]acetate Bromide

Canonical SMILES

COC1=CC(=C(C(=C1)OC)[P+](CC(=O)ON2C(=O)CCC2=O)(C3=C(C=C(C=C3OC)OC)OC)C4=C(C=C(C=C4OC)OC)OC)OC.[Br-]

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide is a specialized chemical compound primarily used as a reagent for modifying the N-terminal of peptides. This compound features a phosphonium center with three 2,4,6-trimethoxyphenyl groups, which enhances its reactivity and solubility in various organic solvents. The presence of the N-succinimidyloxycarbonyl group makes it particularly useful in bioconjugation and peptide synthesis applications .

TMPP-Ac-OSu acts as a derivatizing agent for peptides. Its NHS ester moiety readily reacts with the free amine group at the N-terminus of a peptide chain. This reaction creates a stable amide bond, covalently linking TMPP-Ac-OSu to the peptide []. The bulky trimethoxyphenyl group attached to the phosphonium cation aids in the ionization process during mass spectrometry analysis techniques like MALDI-MS, facilitating peptide detection and identification.

In some cases, TMPP-Ac-OSu can be used to convert arginine residues within a peptide to ornithine. This conversion improves the fragmentation pattern observed during mass spectrometry, leading to more efficient peptide sequencing.

  • TMPP-Ac-OSu may cause irritation upon contact with skin or eyes. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound [].
  • It is recommended to handle TMPP-Ac-OSu in a fume hood due to the potential for dust inhalation.
  • Dispose of waste containing TMPP-Ac-OSu according to institutional guidelines for hazardous waste disposal.

Peptide N-terminal Derivatization:

SCTMPS, also known as TMPP-Ac-OSu, is a key reagent in modifying the N-terminus (beginning) of peptides. It acts as an acylating agent, forming a covalent bond with the primary amine group of the first amino acid in the peptide chain. This derivatization process serves several purposes in scientific research:

  • Improved Peptide Analysis by Mass Spectrometry (MS): SCTMPS modification enhances the ionization efficiency of peptides, making them more readily detectable by techniques like MALDI-MS and FAB-MS [, ]. This allows researchers to analyze complex peptide mixtures and identify individual components with greater accuracy.
  • Introduction of Functional Groups: The SCTMPS molecule carries a reactive NHS (N-hydroxysuccinimide) ester group, which can be further coupled with various functional groups like fluorescent probes, biotin tags, or affinity labels [, ]. This allows researchers to label peptides for specific detection, purification, or studying their interactions with other molecules.

Applications in Peptide Research:

SCTMPS finds application in various areas of peptide research, including:

  • Protein Sequencing: By modifying the N-terminus with SCTMPS, researchers can improve the sensitivity and accuracy of peptide sequencing by MALDI-MS [].
  • Solid-Phase Peptide Synthesis (SPPS): SCTMPS can be employed during SPPS to introduce specific functionalities at the N-terminus of the synthesized peptide [].
  • Peptide-Protein Interaction Studies: By attaching biotin or other affinity tags to peptides using SCTMPS, researchers can study their interactions with specific proteins, providing insights into cellular processes and signaling pathways.
, primarily involving acylation and coupling processes. It acts as an acylating agent, facilitating the introduction of succinimide groups to amino acids or peptides. This reaction is crucial for forming stable peptide bonds and modifying peptide functionalities for further chemical analysis or therapeutic applications. The reactivity of the phosphonium center allows for nucleophilic attack by amines or other nucleophiles, leading to the formation of more complex molecules .

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide exhibits significant biological activity due to its ability to modify peptides and proteins. By attaching to the N-terminal of peptides, it can influence their stability, solubility, and biological interactions. This modification is particularly important in studies involving protein structure-function relationships and in the development of peptide-based therapeutics .

The synthesis of (N-succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide typically involves several steps:

  • Formation of Phosphonium Salt: The initial step involves reacting trimethoxyphenyl groups with phosphorus compounds to form a phosphonium salt.
  • Introduction of Succinimido Group: The phosphonium salt is then reacted with succinimidyl carbonate derivatives to introduce the N-succinimidyloxycarbonyl moiety.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for subsequent applications .

This compound has diverse applications in biochemical research and pharmaceutical development:

  • Peptide Modification: It is widely used for modifying the N-terminal of peptides to enhance their stability and biological activity.
  • Mass Spectrometry: The compound serves as a reagent for protein sequence analysis through techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
  • Drug Development: Its ability to conjugate with various biomolecules makes it valuable in designing new therapeutic agents .

Studies involving (N-succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide often focus on its interactions with various biological targets. These interactions can be analyzed using techniques such as:

  • Surface Plasmon Resonance: To study binding affinities and kinetics.
  • Nuclear Magnetic Resonance Spectroscopy: For structural elucidation of modified peptides.
  • Enzyme Inhibition Assays: To evaluate its potential effects on enzyme activity when used as a substrate modifier .

Several compounds exhibit similarities in structure and function to (N-succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide:

Compound NameStructureUnique Features
N-Succinimidyl-3-(2-pyridyldithio)propionateContains a pyridine ringUsed for thiol labeling in proteins
Tris(2,4,6-trimethoxyphenyl)phosphineLacks succinimidyl groupPrimarily used as a reducing agent
Phosphonium AcidsGeneral class of phosphonium compoundsVaries widely in applications from catalysis to bioconjugation

The uniqueness of (N-succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide lies in its specific combination of reactivity due to both the phosphonium center and the N-succinimidyl group, making it particularly effective for peptide modifications compared to others that may lack one or both functionalities .

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide possesses distinct chemical and physical properties that make it valuable for specialized analytical applications.

Basic Chemical Information

PropertyValue
Chemical FormulaC₃₃H₃₉BrNO₁₃P
Molecular Weight768.54 g/mol
CAS Number226409-58-1
MDL NumberMFCD03095505
AppearanceOff-white to light beige solid
Physical StateSolid

The compound features a complex structure consisting of a phosphonium core with three 2,4,6-trimethoxyphenyl groups attached to the phosphorus atom, along with an N-succinimidyloxycarbonylmethyl group. The bromide serves as the counter ion in this quaternary phosphonium salt structure.

Physical Properties

PropertyValueSource
Melting Point127-129°C / 201-205°C (dec.)*
SolubilitySlightly soluble in chloroform and methanol
StabilityRequires storage under inert atmosphere
Storage Temperature-20°C

*Note: Different literature sources report varying melting point ranges.

Alternative Nomenclature and Synonyms

The compound is known by several systematic and common names in scientific literature:

  • N-Succinimidyl [tris(2,4,6-trimethoxyphenyl)phosphonio]acetate bromide
  • TMPP-Ac-OSu
  • {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}tris(2,4,6-trimethoxyphenyl)phosphanium bromide
  • (2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide

Dates

Last modified: 09-19-2023

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